molecular formula C8H3BrClN3 B13667267 4-Bromo-7-chloro-1H-indazole-3-carbonitrile

4-Bromo-7-chloro-1H-indazole-3-carbonitrile

Cat. No.: B13667267
M. Wt: 256.48 g/mol
InChI Key: OVOICSIKCGFNDE-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1H-indazole-3-carbonitrile is a heterocyclic compound that features both bromine and chlorine substituents on an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-1H-indazole-3-carbonitrile typically involves the regioselective bromination and chlorination of an indazole precursor. One common method starts with 2,6-dichlorobenzonitrile, which undergoes a two-step sequence involving regioselective bromination and subsequent cyclization with hydrazine . This method yields the desired product with an overall isolated yield of 38-45% .

Industrial Production Methods

For industrial-scale production, the process is optimized to minimize costs and maximize yield. The use of inexpensive starting materials like 2,6-dichlorobenzonitrile and the avoidance of column chromatography purification make this method economically viable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine yields the indazole ring structure .

Mechanism of Action

The exact mechanism of action of 4-Bromo-7-chloro-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved can vary widely depending on the structure of the final pharmacologically active compound derived from this intermediate .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

4-bromo-7-chloro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-4-1-2-5(10)8-7(4)6(3-11)12-13-8/h1-2H,(H,12,13)

InChI Key

OVOICSIKCGFNDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=NNC2=C1Cl)C#N)Br

Origin of Product

United States

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